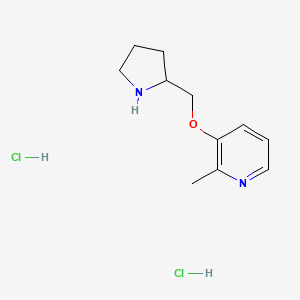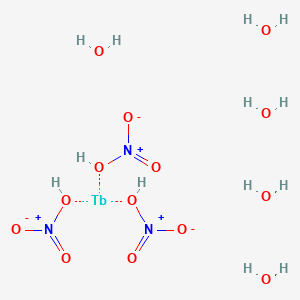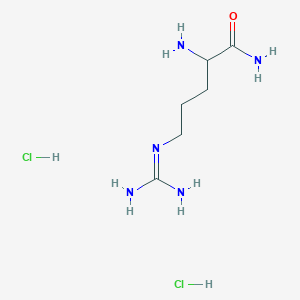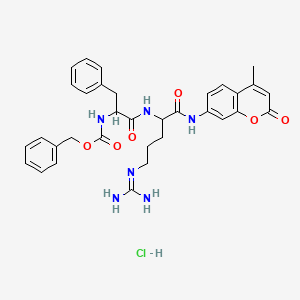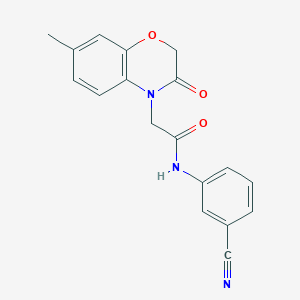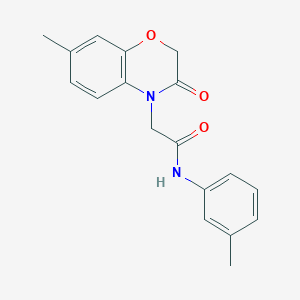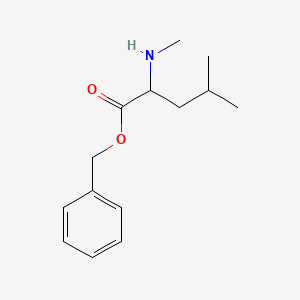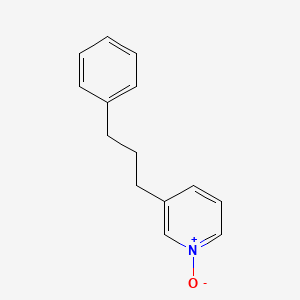![molecular formula C19H32N2O7 B12507095 1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Glu(OtBu)-Pro-OH, also known as N-α-t.-Boc-L-glutamic acid α-t.-butyl ester, is a derivative of glutamic acid. This compound is extensively used in the fields of pharmaceuticals, biochemistry, and peptide synthesis. It serves as a critical building block for the solid-phase synthesis of peptides and various other bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Glu(OtBu)-Pro-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the protection of the α-amino group using a tert-butoxycarbonyl (Boc) group. The carboxyl group is then protected with a tert-butyl (OtBu) ester. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of Boc-Glu(OtBu)-Pro-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Boc-Glu(OtBu)-Pro-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and OtBu protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation through coupling reactions facilitated by reagents like DCC and NHS.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the Boc and OtBu protecting groups.
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further utilized in various biochemical and pharmaceutical applications .
科学的研究の応用
Boc-Glu(OtBu)-Pro-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in solid-phase peptide synthesis (SPPS).
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: It plays a role in the development of peptide-based therapeutics and diagnostic agents.
作用機序
The mechanism of action of Boc-Glu(OtBu)-Pro-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and OtBu groups protect the amino and carboxyl functionalities, respectively, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino and carboxyl groups can participate in further reactions, facilitating the synthesis of peptides and proteins .
類似化合物との比較
Similar Compounds
Fmoc-Glu(OtBu)-OH: Another protected glutamic acid derivative used in peptide synthesis.
Boc-Glu-OBzl: A similar compound with a benzyl ester protecting group instead of the tert-butyl ester.
Uniqueness
Boc-Glu(OtBu)-Pro-OH is unique due to its specific combination of Boc and OtBu protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .
特性
分子式 |
C19H32N2O7 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
1-[5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O7/c1-18(2,3)27-14(22)10-9-12(20-17(26)28-19(4,5)6)15(23)21-11-7-8-13(21)16(24)25/h12-13H,7-11H2,1-6H3,(H,20,26)(H,24,25) |
InChIキー |
CNPCAWYHBKFPPJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


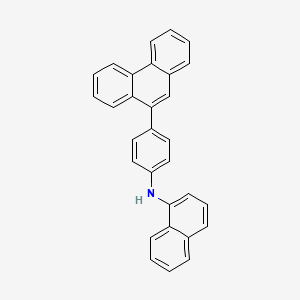
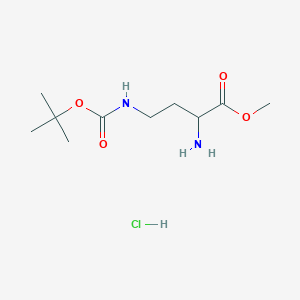
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5-one](/img/structure/B12507038.png)
